molecular formula C5H9Br B093029 (Bromomethyl)cyclobutane CAS No. 17247-58-4

(Bromomethyl)cyclobutane

Cat. No. B093029
CAS RN: 17247-58-4
M. Wt: 149.03 g/mol
InChI Key: FLHFTXCMKFVKRP-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclobutane, also known as Cyclobutylmethyl bromide, is an aryl fluorinated building block . It has a molecular formula of C5H9Br .


Synthesis Analysis

The preparation of (Bromomethyl)cyclobutane involves loading 5.4 kg of DMF (5.1 eqV) and then 4.53 kg of triphenylphosphite into a clean, dry reactor equipped with a stirrer and under nitrogen. 2.34 kg of bromine is then introduced while maintaining the temperature at less than 12°C .


Chemical Reactions Analysis

(Bromomethyl)cyclobutane reacts with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) . Another reaction involves the nucleophilic attack of methanol on the carbocation intermediate, leading to the formation of a new carbon-oxygen bond, resulting in the formation of (bromomethyl)cyclobutanol .


Physical And Chemical Properties Analysis

(Bromomethyl)cyclobutane has a density of 1.4±0.1 g/cm3, a boiling point of 124.0±8.0 °C at 760 mmHg, and a vapour pressure of 15.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.7±3.0 kJ/mol and a flash point of 43.9±13.6 °C . The index of refraction is 1.499 .

Scientific Research Applications

Synthesis of Natural Products

“(Bromomethyl)cyclobutane” is used in the chemical synthesis of cyclobutane-containing natural products . The [2+2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .

Drug Development

The cyclobutane subunit, which can be synthesized using “(Bromomethyl)cyclobutane”, is prevalent in various drugs and drug prototypes . These drugs exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Synthesis of Bioactive Drug Molecules

“(Bromomethyl)cyclobutane” is used in the synthesis of bioactive drug molecules . Natural products are an important source for the discovery of candidates of bioactive drug molecules and lead compounds .

Synthesis of Cyclobutane-Containing Natural Products

“(Bromomethyl)cyclobutane” is used in the synthesis of cyclobutane-containing natural products . These natural products have been identified as terpenoids, meroterpenoids, and alkaloids .

Synthesis of Racemic 3-Cyclobutylalanine

“(Bromomethyl)cyclobutane” may be used in the synthesis of racemic 3-cyclobutylalanine . This compound is a crucial synthetic building block and functional group in the modulation and design of structures in medicinal chemistry .

Synthesis of 17-(Cyclobutylmethyl)morphinan-3-ol (Butorphan)

“(Bromomethyl)cyclobutane” may be used in the synthesis of 17-(cyclobutylmethyl)morphinan-3-ol (butorphan) . This compound is a potent medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis .

Safety And Hazards

(Bromomethyl)cyclobutane is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment such as dust masks, eyeshields, and gloves . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

bromomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHFTXCMKFVKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370428
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)cyclobutane

CAS RN

17247-58-4
Record name (Bromomethyl)cyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17247-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Bromomethyl)cyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bromomethyl)cyclobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Bromomethyl)cyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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